methyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate
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Overview
Description
Methyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate is an organic compound with a complex structure that includes a benzoxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoxazepine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the ketone group to an alcohol.
Substitution: This reaction can replace the chloro group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. For example, it may inhibit certain enzymes or receptors, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine derivatives and related heterocyclic compounds. Examples are:
- 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzoxazepine
- 4-hydroxy-2-quinolones
Uniqueness
Methyl 4-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)benzoate is unique due to its specific substitution pattern and the presence of both chloro and ester functional groups.
Properties
IUPAC Name |
methyl 4-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-22-17(21)11-2-5-14(6-3-11)19-9-12-8-13(18)4-7-15(12)23-10-16(19)20/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCWMPXXMKAIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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